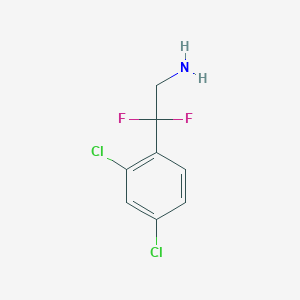
1-chloroisoquinoline-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloroisoquinoline-4-sulfonyl chloride (CIQSCl) is an organosulfur compound that is widely used in chemical synthesis and scientific research. It is a colorless solid that can be synthesized from the reaction of 1-chloro-2-methyl-isoquinoline and sulfur monochloride. CIQSCl is a versatile reagent in organic synthesis, which is used in a variety of reactions, such as the synthesis of amino acids, peptides, and other compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, CIQSCl has been used in scientific research for its biochemical and physiological effects.
科学研究应用
1-chloroisoquinoline-4-sulfonyl chloride has been used in scientific research for its biochemical and physiological effects. It has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs and compounds on cells. It has also been used to study the effects of various drugs on the nervous system. Additionally, 1-chloroisoquinoline-4-sulfonyl chloride has been used in the synthesis of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 1-chloroisoquinoline-4-sulfonyl chloride is not well understood. It is believed to act as an oxidizing agent, which can react with various compounds to form new products. Additionally, it is thought to act as a catalyst in certain reactions, allowing for the formation of new compounds.
Biochemical and Physiological Effects
1-chloroisoquinoline-4-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
One of the advantages of using 1-chloroisoquinoline-4-sulfonyl chloride in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, one of the limitations of using 1-chloroisoquinoline-4-sulfonyl chloride in lab experiments is its toxicity. It can cause irritation to the skin, eyes, and mucous membranes, and can be dangerous if inhaled. Additionally, it can be explosive if not handled properly.
未来方向
There are a number of potential future directions for 1-chloroisoquinoline-4-sulfonyl chloride research. One potential direction is to further study its biochemical and physiological effects, such as its effects on oxidative stress and its ability to inhibit certain enzymes and neurotransmitters. Additionally, further research could be done to explore its potential use in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research could be done to explore its potential use as a catalyst in certain reactions. Finally, further research could be done to explore its potential use in the synthesis of amino acids, peptides, and other compounds.
合成方法
1-chloroisoquinoline-4-sulfonyl chloride can be synthesized from the reaction of 1-chloro-2-methyl-isoquinoline and sulfur monochloride. This reaction is usually carried out in an inert atmosphere and at a temperature of 80-90°C. The reaction is typically completed within 30 minutes. The resulting product is a colorless solid. The yield of the reaction depends on the purity of the starting materials and the reaction conditions.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloroisoquinoline-4-sulfonyl chloride involves the chlorination of isoquinoline-4-sulfonyl chloride.", "Starting Materials": [ "Isoquinoline-4-sulfonyl chloride", "Chlorine gas", "Anhydrous aluminum chloride", "Anhydrous hydrogen chloride", "Anhydrous benzene" ], "Reaction": [ "In a round-bottom flask, add isoquinoline-4-sulfonyl chloride (1.0 equivalent) and anhydrous benzene (10 mL per 1.0 equivalent).", "Add anhydrous aluminum chloride (1.2 equivalents) to the flask and stir the mixture at room temperature for 30 minutes.", "Slowly add chlorine gas to the reaction mixture while stirring at room temperature for 2 hours.", "Add anhydrous hydrogen chloride to the reaction mixture to quench the excess chlorine gas.", "Filter the reaction mixture to remove any solids and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain 1-chloroisoquinoline-4-sulfonyl chloride as a white solid." ] } | |
CAS 编号 |
911644-03-6 |
产品名称 |
1-chloroisoquinoline-4-sulfonyl chloride |
分子式 |
C9H5Cl2NO2S |
分子量 |
262.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




